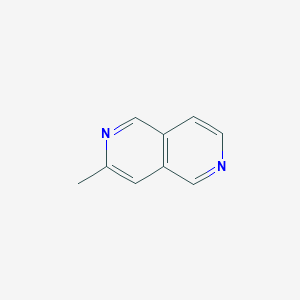

3-Methyl-2,6-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-methyl-2,6-naphthyridine |

InChI |

InChI=1S/C9H8N2/c1-7-4-9-5-10-3-2-8(9)6-11-7/h2-6H,1H3 |

InChI Key |

FDEJPNNBSWXBGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CN=C2)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 2,6 Naphthyridine and Its Derivatives

Direct Synthetic Approaches to 3-Methyl-2,6-Naphthyridine

The direct synthesis of this compound often involves multi-step sequences starting from functionalized pyridine (B92270) precursors. These methods are designed to build the second pyridine ring onto an existing one, leading to the desired bicyclic system.

Cyclization Reactions for 4-Methyl-2,6-Naphthyridine (B15350474) Synthesis

A notable strategy for synthesizing the 2,6-naphthyridine (B1209661) core involves the cyclization of 2-(4-cyano-3-pyridyl)propionitrile. cdnsciencepub.comcdnsciencepub.com This approach has been successfully employed in the synthesis of 4-methyl-2,6-naphthyridine, an alkaloid isolated from the plant Antirrhinum majus. cdnsciencepub.com

The synthesis commences with the methylation of 4-cyano-3-pyridylacetonitrile at the side chain's methylene (B1212753) group to yield 2-(4-cyano-3-pyridyl)propionitrile. cdnsciencepub.com Treatment of this intermediate with anhydrous hydrogen bromide facilitates a cyclization reaction, affording 3-amino-1-bromo-4-methyl-2,6-naphthyridine. cdnsciencepub.com This key intermediate can then be converted into 4-methyl-2,6-naphthyridine through a series of subsequent reactions. cdnsciencepub.comcdnsciencepub.com One reported pathway involves the diazotization of the amino group followed by reduction. scispace.com Specifically, the 3-amino-1-bromo-4-methyl-2,6-naphthyridine is treated with sodium nitrite (B80452) and hydrobromic acid to give 1,3-dibromo-4-methyl-2,6-naphthyridine. scispace.comrroij.com This dibromo derivative is then reacted with hydrazine (B178648) hydrate (B1144303) to form 1,3-dihydrazino-4-methyl-2,6-naphthyridine, which is subsequently oxidized with copper sulfate (B86663) to yield the final product, 4-methyl-2,6-naphthyridine. scispace.comrroij.com

The cyclization of 2-(4-cyano-3-pyridyl)propionitrile has been shown to produce a significant yield of 3-amino-1-bromo-4-methyl-2,6-naphthyridine, reported to be 79.8%. scispace.comrroij.com The subsequent diazotization to 1,3-dibromo-4-methyl-2,6-naphthyridine proceeds with a yield of 77.2%. scispace.comrroij.com

General Strategies for 2,6-Naphthyridine Scaffold Construction

Beyond the specific synthesis of the 3-methyl derivative, a variety of methods have been developed for the construction of the parent 2,6-naphthyridine scaffold and its derivatives. These range from classical condensation reactions to modern catalytic and microwave-assisted techniques.

Classical Heterocyclic Synthesis Methods (e.g., modified Friedländer reaction)

The Friedländer synthesis, a classical method for preparing quinolines, can be adapted to produce naphthyridines. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. ekb.eg Modified Friedländer reactions have been utilized for the synthesis of various naphthyridine isomers, including 1,8-naphthyridines and benzo[b] cdnsciencepub.comderpharmachemica.comnaphthyridines. thieme-connect.comnih.gov For instance, the reaction of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds is a common approach for 1,8-naphthyridine (B1210474) synthesis. ekb.eg While direct application to 2,6-naphthyridines is less commonly cited, the underlying principle of condensing a suitably substituted aminopyridine with a dicarbonyl compound or its equivalent remains a viable strategy in heterocyclic synthesis.

Modern Catalytic Approaches (e.g., palladium-catalyzed amination)

Modern catalytic methods, particularly those employing palladium, have revolutionized the synthesis of nitrogen-containing heterocycles. Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, allows for the formation of carbon-nitrogen bonds under relatively mild conditions. acs.org This reaction is highly versatile and can be applied to the synthesis of naphthyridine derivatives. For example, novel 1-substituted and 1,4-disubstituted 3-amino-2,6-naphthyridine derivatives have been prepared, which were then converted to pyrrolo[2,3-c]-2,6-naphthyridines using palladium-catalyzed amination. researchgate.net These modern catalytic approaches often offer advantages in terms of functional group tolerance and reaction efficiency compared to classical methods. mdpi.com

Microwave-Assisted Synthesis of 2,6-Naphthyridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. This technology has been successfully applied to the synthesis of 2,6-naphthyridine derivatives. derpharmachemica.com An environmentally friendly and efficient method for the synthesis of 2,6-naphthyridines and their derivatives from 4-cyano-3-pyridylacetonitrile has been developed using microwave irradiation. derpharmachemica.com This approach provides the desired products in excellent yields and high purity. derpharmachemica.comrroij.com The use of microwave heating can significantly enhance the rate of cyclization and subsequent reactions in the synthetic sequence leading to the 2,6-naphthyridine core. scispace.comrroij.com For example, a three-component reaction of 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine under microwave irradiation has been developed for the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. nih.govresearcher.life

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-(4-cyano-3-pyridyl)propionitrile | 1. HBr (anhydrous) 2. NaNO₂, HBr 3. Hydrazine hydrate 4. CuSO₄, Microwave | 4-Methyl-2,6-naphthyridine | High | scispace.comrroij.com |

| 4-Cyano-3-pyridylacetonitrile | HBr, Diazotization, Hydrazine hydrate, CuSO₄, Microwave | 2,6-Naphthyridine | Excellent | derpharmachemica.com |

| 3,5-Diarylidenepiperidin-4-one, Malononitrile, Amine | Acetic acid, Microwave | N-substituted 2-amino-1,6-naphthyridine derivatives | Excellent | nih.govresearcher.life |

Leimgruber-Batcho Synthesis for 2,6-Naphthyridin-2-ones

The Leimgruber-Batcho indole (B1671886) synthesis is a well-known method for preparing indoles from o-nitrotoluenes. wikipedia.org This reaction proceeds through the formation of an enamine, followed by reductive cyclization. wikipedia.org An analogous approach has been adapted for the synthesis of 2,6-naphthyridin-2-ones. This synthesis involves the initial formation of an enamine, which then undergoes a reductive cyclization to form the bicyclic naphthyridinone system. For example, a Leimgruber-Batcho synthesis for 2,6-naphthyridin-2-one has been described, which upon further reaction, such as halogenation with POCl₃, can yield chloro-substituted 2,6-naphthyridines. diva-portal.org

Reactivity and Derivatization Strategies for 3 Methyl 2,6 Naphthyridine Scaffolds

Nucleophilic Substitution Reactions

The 2,6-naphthyridine (B1209661) ring is susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen atoms. thieme-connect.de This reactivity is a cornerstone for the functionalization of the 3-Methyl-2,6-naphthyridine core.

Halogen Displacement

Halogenated 2,6-naphthyridines are valuable intermediates for introducing a variety of functional groups via nucleophilic substitution. nih.gov In the case of dihalogenated derivatives like 1,3-dibromo-4-methyl-2,6-naphthyridine, the halogen at the C-1 position exhibits greater reactivity compared to the one at C-3. rroij.comcdnsciencepub.com This differential reactivity allows for selective functionalization.

For instance, the reaction of 1,3-dibromo-4-methyl-2,6-naphthyridine with a methanolic solution of sodium hydroxide (B78521) results in the selective displacement of the bromine at C-1, yielding 3-bromo-1-methoxy-4-methyl-2,6-naphthyridine. cdnsciencepub.com This regioselectivity is attributed to the electronic influence of the nitrogen atoms on the aromatic system. rroij.com

Table 1: Nucleophilic Halogen Displacement Reactions

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1,3-Dibromo-4-methyl-2,6-naphthyridine | Sodium methoxide (B1231860) (in methanol) | 3-Bromo-1-methoxy-4-methyl-2,6-naphthyridine | cdnsciencepub.com |

| 1,3-Dibromo-2,6-naphthyridine | Sodium methoxide (in methanol) | 3-Bromo-1-methoxy-2,6-naphthyridine | cdnsciencepub.com |

| 1,3-Dibromo-4-methyl-2,6-naphthyridine | 6 N Sulfuric acid | 3-Bromo-1-hydroxy-4-methyl-2,6-naphthyridine | cdnsciencepub.com |

| 1,3-Dibromo-2,6-naphthyridine | 6 N Sulfuric acid | 3-Bromo-1-hydroxy-2,6-naphthyridine | cdnsciencepub.com |

Amine Functionalization (e.g., dihydrazino derivatives)

Amine functionalization is a key strategy for modifying the 2,6-naphthyridine scaffold. Dihydrazino derivatives, in particular, are important precursors for further transformations. rroij.comcdnsciencepub.com The treatment of 1,3-dibromo-2,6-naphthyridine with hydrazine (B178648) hydrate (B1144303) in dioxane leads to the formation of 1,3-dihydrazino-2,6-naphthyridine in high yield. rroij.comcdnsciencepub.com

This dihydrazino derivative can also be synthesized from 3-amino-1-bromo-2,6-naphthyridine, albeit in a lower yield, by refluxing with hydrazine hydrate. rroij.com The resulting 1,3-dihydrazino-4-methyl-2,6-naphthyridine can then be oxidized, for example with copper sulfate (B86663) in acetic acid, to produce the parent 4-methyl-2,6-naphthyridine (B15350474). rroij.comevitachem.com This oxidation likely proceeds through a diimide intermediate that decomposes to yield the final product and molecular nitrogen. rroij.com

Table 2: Synthesis and Reaction of Dihydrazino Derivatives

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Dibromo-2,6-naphthyridine | 85% Hydrazine hydrate, Dioxane | 1,3-Dihydrazino-2,6-naphthyridine | Quantitative | rroij.com |

| 3-Amino-1-bromo-2,6-naphthyridine | 85% Hydrazine hydrate, Dioxane | 1,3-Dihydrazino-2,6-naphthyridine | 86.0% | cdnsciencepub.com |

| 1,3-Dihydrazino-4-methyl-2,6-naphthyridine | Copper sulfate, Acetic acid, Water | 4-Methyl-2,6-naphthyridine | - | rroij.com |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. minia.edu.egpressbooks.pub In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egpressbooks.pub The presence of a methyl group on the this compound scaffold enhances the electron density of the aromatic system, which can facilitate electrophilic attack. evitachem.com However, the reactivity of naphthyridines in electrophilic substitutions is generally lower than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophiles. thieme-connect.de

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of naphthyridine scaffolds. nih.goveie.grwiley.com These reactions offer a versatile approach to introduce a wide range of substituents onto the this compound core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method for C-C bond formation. princeton.eduresearchgate.net This reaction has been employed for the functionalization of halogenated naphthyridines. For example, substituted 4-oxo-1,4-dihydro rroij.comresearchgate.netnaphthyridines have been functionalized at various positions using the Suzuki reaction. clockss.org Although specific examples focusing solely on this compound are not detailed in the provided sources, the general applicability to dihalopyridines suggests its potential for selectively coupling at different positions on a dihalogenated this compound derivative. rsc.org

Table 3: Examples of Suzuki-Miyaura Coupling on Naphthyridine Scaffolds

| Naphthyridine Derivative | Coupling Partner | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 8-Bromo-2-methoxynaphthyridine | 2-Chlorophenylboronic acids | - | 8-(2-Chlorophenyl)-2-methoxy rroij.combac-lac.gc.canaphthyridine derivatives | mdpi.com |

| Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro rroij.comresearchgate.netnaphthyridine-3-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Phenylnaphthyridine derivative | clockss.org |

Stille Coupling

The Stille coupling reaction, which pairs an organotin compound with an organic halide or triflate catalyzed by palladium, is another effective method for creating C-C bonds. princeton.edu This methodology has been utilized in the synthesis of naphthyridine-based ligands. diva-portal.org For instance, halogenated naphthyridines can be coupled with organostannane reagents, such as 2-(2-thienyl)-6-tributylstannylpyridine, to generate more complex molecular architectures. diva-portal.orgresearchgate.net The reaction of a 6-bromonaphthyridine derivative with tetramethylstannane in the presence of a palladium(0) catalyst has been shown to yield the corresponding 6-methylnaphthyridine, albeit in low yield. clockss.org

Table 4: Examples of Stille Coupling on Naphthyridine Scaffolds

| Naphthyridine Derivative | Coupling Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| Halogenated 1,5- and 2,6-naphthyridines | 2-(2-Thienyl)-6-tributylstannylpyridine | - | Bis-2,6-(2-(2-thienyl)6-pyridinyl)-1,5-naphthyridine | diva-portal.org |

| Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro rroij.comresearchgate.netnaphthyridine-3-carboxylate | Tetramethylstannane | Pd(0) | 6-Methylnaphthyridine derivative | clockss.org |

Other Cross-Coupling Methodologies

Beyond the more common Suzuki and Sonogashira reactions, the functionalization of 2,6-naphthyridine scaffolds, including the 3-methyl derivative, has been advanced by other cross-coupling techniques. Cobalt-catalyzed cross-couplings, in particular, have emerged as a powerful tool for C-C bond formation on electron-deficient N-heterocycles like naphthyridines. acs.orgnih.gov

Research has demonstrated that cobalt(II) chloride can effectively catalyze the cross-coupling of halogenated naphthyridines with a variety of organometallic reagents. acs.org For instance, chloro- and iodo-naphthyridines readily couple with both alkyl and aryl Grignard (magnesium halide) reagents in the presence of 5% CoCl₂ in THF. nih.gov This methodology allows for the introduction of diverse substituents onto the naphthyridine core. nih.gov

The scope of these cobalt-catalyzed reactions can be expanded to include arylzinc halides. The addition of ligands, such as sodium formate, has been shown to significantly improve the efficiency and scope of these couplings, enabling the functionalization of various chloro- and iodonaphthyridines under mild conditions. acs.orgnih.gov This approach is valuable for creating polyfunctionalized naphthyridines. acs.org Furthermore, stepwise functionalization of dihalogenated naphthyridines can be achieved with high regioselectivity by employing sequential palladium- and cobalt-catalyzed cross-couplings. nih.gov For example, a 1-chloro-4-iodo-2,7-naphthyridine was selectively coupled at the iodine position using a Pd catalyst, followed by a Co-catalyzed coupling at the chlorine position. nih.gov

In addition to cobalt catalysis, other named reactions such as Buchwald-Hartwig amination have been employed in the synthesis of complex 2,6-naphthyridine derivatives, highlighting the versatility of cross-coupling strategies in accessing novel analogues. bohrium.com

| Naphthyridine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1-Chloro-2,7-naphthyridine | 2-Phenylethylmagnesium bromide | 5% CoCl₂, THF, 25 °C | 1-Phenethyl-2,7-naphthyridine | 82% | nih.gov |

| 4-Iodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl | CoCl₂·2LiCl, Na-formate | 4-(p-Anisyl)-1,5-naphthyridine | 80% | acs.org |

| 1-Chloro-4-iodo-2,7-naphthyridine | PhZnCl | Pd-catalyst | 1-Chloro-4-phenyl-2,7-naphthyridine | 82% | nih.gov |

| 1-Chloro-4-phenyl-2,7-naphthyridine | (p-CF₃C₆H₄)ZnCl | Co-catalyst | 1-(4-Trifluoromethylphenyl)-4-phenyl-2,7-naphthyridine | 91% | nih.gov |

Oxidative and Reductive Transformations

Oxidative and reductive reactions are crucial for manipulating the oxidation state of the 2,6-naphthyridine ring system and its substituents. These transformations are often key steps in synthetic routes to either introduce the aromatic naphthyridine core or to functionalize it further.

A notable oxidative transformation is the conversion of dihydrazino-naphthyridine derivatives to the parent naphthyridine. For instance, the synthesis of 4-methyl-2,6-naphthyridine involves the oxidation of 1,3-dihydrazino-4-methyl-2,6-naphthyridine using copper sulfate in an aqueous solution under microwave irradiation. rroij.com This step effectively removes the hydrazino groups and establishes the final aromatic scaffold. rroij.com Similarly, oxidation can be used to form naphthyridinone structures. The oxidative hydrolysis of 5-chloro-2-methyl-2,6-naphthyridine-1(2H)-imine with potassium hexacyanoferrate and sodium hydroxide yields 5-chloro-2-methyl-2,6-naphthyridine-1-one. diva-portal.org Aromatization of partially hydrogenated naphthyridine rings can also be achieved through oxidation. mdpi.com

Reductive transformations are equally important. Catalytic reduction is a common method for removing halogen substituents, which often serve as directing groups in the synthesis. For example, pyrrolo[2,3-c]-2,6-naphthyridines have been prepared through palladium-catalyzed amination followed by catalytic hydrogenolysis to functionalize the core structure. researchgate.net The reduction of azide (B81097) groups to amines is another critical transformation, often accomplished with reagents like tin(II) chloride (SnCl₂), which was used in the synthesis of 2-amino-1,5-naphthyridine derivatives. mdpi.com

| Substrate | Reagents/Conditions | Transformation | Product | Source |

|---|---|---|---|---|

| 1,3-Dihydrazino-4-methyl-2,6-naphthyridine | CuSO₄, H₂O, Microwave | Oxidation | 4-Methyl-2,6-naphthyridine | rroij.com |

| Halogenated Naphthyridine | Catalytic Hydrogenolysis (e.g., Pd/C) | Reduction (Dehalogenation) | Dehalogenated Naphthyridine | researchgate.net |

| Azido-1,5-naphthyridine | SnCl₂ | Reduction | Amino-1,5-naphthyridine | mdpi.com |

| 7,8-Dihydro-3-methyl-2,6-naphthyridin-4-ol | Oxidation/Reduction | Functional Group Transformation | Oxidized/Reduced derivatives | researchgate.net |

Functional Group Interconversions on the Naphthyridine Core

Functional group interconversions (FGIs) are essential for elaborating the 2,6-naphthyridine scaffold after its initial synthesis. Halogenated naphthyridines, such as 1,3-dibromo-4-methyl-2,6-naphthyridine, are versatile intermediates for these transformations. rroij.comcdnsciencepub.com

The bromine atoms on the dibromo derivative can be readily displaced by various nucleophiles. Reaction with hydrazine hydrate in dioxane results in the formation of 1,3-dihydrazino-4-methyl-2,6-naphthyridine. rroij.com Similarly, treatment of 3-amino-1-bromo-4-methyl-2,6-naphthyridine with sodium methoxide leads to the substitution of the bromine atom, yielding 3-amino-1-methoxy-4-methyl-2,6-naphthyridine. cdnsciencepub.com

Diazotization of amino-substituted naphthyridines provides a pathway to other functional groups. The amino group of 3-amino-1-bromo-4-methyl-2,6-naphthyridine can be converted to a diazonium salt using sodium nitrite (B80452) and hydrobromic acid, which is then substituted by bromine to afford 1,3-dibromo-4-methyl-2,6-naphthyridine. rroij.com A similar diazotization of 3-amino-2,6-naphthyridine in concentrated hydrochloric acid, followed by treatment with cuprous chloride, yields 3-chloro-2,6-naphthyridine. cdnsciencepub.com

Hydrolysis is another key FGI. The hydrolysis of 1,3-dibromo-4-methyl-2,6-naphthyridine with 6 N sulfuric acid converts the bromo substituents to hydroxyl groups, yielding 3-bromo-1-hydroxy-4-methyl-2,6-naphthyridine. cdnsciencepub.com These interconversions allow for extensive diversification of the 2,6-naphthyridine core, enabling the synthesis of a wide array of derivatives for further study. mdpi.com

| Starting Material | Reagents/Conditions | Product | Transformation Type | Yield | Source |

|---|---|---|---|---|---|

| 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | NaNO₂, HBr | 1,3-Dibromo-4-methyl-2,6-naphthyridine | Diazotization/Substitution | 87.2% | rroij.com |

| 1,3-Dibromo-4-methyl-2,6-naphthyridine | 85% Hydrazine hydrate, Dioxane | 1,3-Dihydrazino-4-methyl-2,6-naphthyridine | Nucleophilic Substitution | - | rroij.com |

| 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | Sodium methoxide | 3-Amino-1-methoxy-4-methyl-2,6-naphthyridine | Nucleophilic Substitution | - | cdnsciencepub.com |

| 1,3-Dibromo-4-methyl-2,6-naphthyridine | 6 N H₂SO₄, Hydrolysis | 3-Bromo-1-hydroxy-4-methyl-2,6-naphthyridine | Hydrolysis | - | cdnsciencepub.com |

| 3-Amino-2,6-naphthyridine | NaNO₂, HCl, CuCl | 3-Chloro-2,6-naphthyridine | Diazotization/Sandmeyer | - | cdnsciencepub.com |

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 2,6 Naphthyridine Derivatives

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of 3-methyl-2,6-naphthyridine derivatives, IR spectra reveal characteristic absorption bands corresponding to the vibrations of the naphthyridine core and its substituents.

For example, in 3-amino-1-bromo-4-methyl-2,6-naphthyridine, the presence of a primary amino group is confirmed by absorption bands at 3462 cm⁻¹, 3280 cm⁻¹, and 3132 cm⁻¹, which correspond to the asymmetric and symmetric N-H stretching vibrations, and a band at 1630 cm⁻¹ for the N-H deformation. sciforum.net In derivatives containing a hydroxyl group, such as 3-bromo-1-hydroxy-4-methyl-2,6-naphthyridine, a broad band in the region of 2800-2300 cm⁻¹ indicates a hydrogen-bonded N-H group in its lactam tautomer, with a characteristic C=O stretching band appearing around 1670 cm⁻¹. cdnsciencepub.com

The IR spectra of naphthyridine derivatives also show characteristic peaks for C-H stretching in the aromatic region, typically above 3000 cm⁻¹. rroij.com The C=C and C=N stretching vibrations of the aromatic rings are observed in the 1600-1400 cm⁻¹ region. rroij.com The presence of a methyl group would be indicated by C-H stretching and bending vibrations.

The table below summarizes key IR absorption bands for functional groups found in derivatives of methyl-2,6-naphthyridine.

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3462, 3280, 3132 | sciforum.net |

| Deformation | 1630 | sciforum.net | |

| Lactam (-NH-C=O) | N-H Stretch (H-bonded) | 2800-2300 | cdnsciencepub.com |

| C=O Stretch | ~1670 | cdnsciencepub.com | |

| Aromatic C-H | Stretch | >3000 | rroij.com |

| Aromatic C=C/C=N | Stretch | 1600-1400 | rroij.com |

IR spectroscopy is crucial for the rapid identification of key functional groups, which aids in confirming the successful synthesis of target derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The UV-Vis spectra of naphthyridine derivatives are characterized by absorption bands arising from π → π* and n → π* transitions of the conjugated aromatic system. rroij.com

A study on 4-methyl-2,6-naphthyridine (B15350474) and its derivatives provides a detailed analysis of their UV absorption spectra in methanol. sciforum.net The spectra exhibit distinct bands, which are assigned by analogy with substituted naphthalenes and isoquinolines. The α-band and ρ-band are attributed to electronic transitions polarized along the x- and y-axes of the molecule, respectively. sciforum.net The introduction of electron-donating substituents, such as an amino group at the C-3 position, leads to a significant bathochromic (red) shift of the α-band, which is consistent with an electronic transition along the long axis of the molecule. sciforum.net

The UV spectrum of the parent 2,6-naphthyridine (B1209661) shows a p-band at 207 nm. cdnsciencepub.com For 4-methyl-2,6-naphthyridine, the spectrum is very similar in shape and intensity to that of 2,6-naphthyridine. cdnsciencepub.com In some highly conjugated naphthyridine derivatives, the absorption bands can extend into the visible region of the spectrum. sciforum.net

The following table presents the UV absorption maxima for 4-methyl-2,6-naphthyridine in methanol.

| Compound | Band | λmax (nm) | log ε |

| 4-Methyl-2,6-naphthyridine sciforum.net | α-band | 329 | 3.52 |

| 322 | 3.52 | ||

| 316 | 3.44 | ||

| p-band | 258 | 4.39 | |

| 218 | 4.54 |

UV-Vis spectroscopy offers insights into the electronic structure of the naphthyridine core and how it is influenced by different substituents.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a single-crystal structure of this compound is not described in the provided sources, data from closely related naphthyridine derivatives can be used to infer its likely solid-state conformation.

For instance, the crystal structure of 2,7-dimethyl-1,8-naphthyridine (B83737) reveals an almost planar 1,8-naphthyridine (B1210474) core, with a dihedral angle of only 0.42(3)° between the two pyridine (B92270) rings. iucr.org In the crystal lattice, molecules are linked into infinite chains through C-H···N hydrogen bonds. iucr.org The crystal structure of a co-crystal involving a more complex derivative, N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide, also shows a nearly planar naphthyridine system and reveals how these molecules pack in the solid state through hydrogen bonding and π-π stacking interactions. google.com

Powder X-ray diffraction (PXRD) is another valuable technique for characterizing crystalline solids. A patent for naphthyridine compounds as JAK kinase inhibitors includes the PXRD pattern for a crystalline form of a complex 1,6-naphthyridine (B1220473) derivative, which is used to identify and characterize specific polymorphs. rsc.org

The table below provides an example of crystallographic data for a related naphthyridine compound.

| Compound | Crystal System | Space Group | Key Feature | Reference |

| 2,7-Dimethyl-1,8-naphthyridine | Tetragonal | I4₁/a | Nearly planar naphthyridine core | iucr.org |

| N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide co-crystal | Triclinic | P-1 | Packing consolidated by H-bonds and π-π stacking | google.com |

X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules in the solid state, providing crucial details about conformation and intermolecular interactions that are not accessible by other techniques.

Computational and Theoretical Studies on 3 Methyl 2,6 Naphthyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For aromatic systems like 3-Methyl-2,6-naphthyridine, methods such as Density Functional Theory (DFT) and semi-empirical calculations offer a balance of accuracy and computational efficiency.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of naphthyridine derivatives. acs.org DFT methods, particularly using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to optimize molecular geometries and calculate various electronic parameters. acs.orgjocpr.com

While specific DFT studies focusing exclusively on this compound are not extensively documented in the literature, the methodologies applied to closely related isomers, such as 1,8-naphthyridine (B1210474) derivatives, provide a clear framework for the expected results. These studies typically involve the calculation of optimized geometrical parameters (bond lengths and angles), vibrational frequencies, and electronic properties. acs.orgjocpr.com

For instance, in a study on a substituted 1,8-naphthyridine derivative, DFT calculations were used to determine the optimized structure and correlate theoretical findings with experimental data. jocpr.com The calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental FT-IR spectra, confirming the accuracy of the computational model. researchgate.net Similar calculations for this compound would yield valuable data on its structural and vibrational characteristics.

A representative table of DFT-calculated geometrical parameters for a related naphthyridine system is shown below to illustrate the type of data generated.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Naphthyridine System (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C2-N1 | 1.34 |

| N1-C8a | 1.37 |

| C4a-C8a | 1.41 |

| C4-C4a | 1.39 |

| C3-C4 | 1.38 |

| N2-C3 | 1.33 |

| C2-N1-C8a | 117.5 |

| C3-N2-C1 | 118.0 |

| N1-C2-C3 | 123.5 |

Note: This data is illustrative for a naphthyridine core and not specific to this compound.

Semi-Empirical Methods (e.g., AM1, PM3)

Semi-empirical methods like Austin Model 1 (AM1) and Parametric Model 3 (PM3) offer a faster, albeit less accurate, alternative to DFT for larger molecular systems. wikipedia.orgscielo.org.mx These methods are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation and are parameterized to reproduce experimental data, such as heats of formation. scielo.org.mxuni-muenchen.de

In the context of naphthyridine derivatives, AM1 and PM3 have been utilized in Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies to calculate a range of molecular descriptors. jocpr.comresearchgate.net These descriptors include ionization potential, electron affinity, electronegativity, hardness, and softness, which are then correlated with the biological activities of the compounds. jocpr.comresearchgate.net

For example, a QSAR study on a series of naphthyridine derivatives used AM1 and PM3 methods to generate these electronic parameters, finding that molecular hardness was a key indicator of inhibitory activity. jocpr.com Although this study did not include this compound, the approach demonstrates the utility of these semi-empirical methods in predicting the properties and potential applications of this class of compounds.

Table 2: Representative Molecular Properties Calculated by Semi-Empirical Methods for Naphthyridine Derivatives

| Property | AM1 Value | PM3 Value |

|---|---|---|

| Ionization Potential (eV) | 8.95 | 9.10 |

| Electron Affinity (eV) | -0.50 | -0.45 |

| Hardness (η) | 4.73 | 4.78 |

| Softness (S) | 0.21 | 0.21 |

| Dipole Moment (Debye) | 2.5 | 2.6 |

Note: These values are representative for a generic naphthyridine derivative and are intended for illustrative purposes.

Molecular Orbital Analysis (e.g., HOMO-LUMO, Hückel theory)

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. researchgate.net

DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO. thieme-connect.de For conjugated systems like this compound, the HOMO is typically a π-orbital distributed across the aromatic rings, acting as an electron donor, while the LUMO is a π*-orbital that acts as an electron acceptor. researchgate.net

Table 3: Representative Frontier Orbital Energies for a Naphthyridine System

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and not specific to this compound.

Hückel Molecular Orbital (HMO) theory, a simplified LCAO-MO method, is well-suited for planar conjugated hydrocarbon systems. libretexts.orglibretexts.org It allows for the calculation of π-electron energy levels and is particularly useful for understanding aromaticity and the stability of conjugated rings. mit.edu While modern computational methods have largely superseded Hückel theory for quantitative analysis, it remains a valuable pedagogical tool for qualitatively understanding the π-electron system of molecules like this compound.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules, including their conformational preferences and reaction pathways.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a relatively rigid aromatic system like this compound, the primary conformational freedom arises from the rotation of the methyl group. However, in related, more flexible systems like tetrahydro-naphthyridines, conformational analysis is crucial. For instance, in 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, the tetrahydro portion of the molecule can adopt different conformations, such as a chair-like form. The methyl group on the nitrogen atom influences the ring-flipping dynamics and introduces preferred orientations to minimize steric hindrance. While this compound itself is planar and rigid, any non-planar derivatives or its interactions with other molecules would necessitate a thorough conformational analysis.

Reaction Mechanism Studies

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. Theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction pathway.

For naphthyridines, computational studies have been used to investigate reaction mechanisms such as nucleophilic substitution. rroij.com For example, the greater reactivity of the C-1 position compared to the C-3 position in bromo-derivatives of 4-methyl-2,6-naphthyridine (B15350474) towards nucleophiles has been explained through such studies. rroij.com Similarly, the mechanism of the Skraup reaction, a classic method for synthesizing quinolines and naphthyridines, involves cyclization, dehydration, and oxidation steps that can be modeled computationally. thieme-connect.de A study on the synthesis of 1,3-diamino-2,7-naphthyridines used electrostatic potential (ESP) charge calculations to predict the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Such analyses would be directly applicable to understanding the reactivity and reaction mechanisms of this compound.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate relationship between the chemical structure of 2,6-naphthyridine (B1209661) derivatives and their reactivity. These methods provide deep insights into the electronic and steric factors that govern the biological activity of these compounds, guiding the rational design of new, more potent analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT), and molecular dynamics simulations are pivotal in this endeavor.

One of the prominent computational approaches applied to understand the structure-activity relationships of complex 2,6-naphthyridine systems is the three-dimensional quantitative structure-activity relationship (3D-QSAR) study. This method statistically correlates the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields.

A notable 3D-QSAR study was conducted on a series of 7-(4H-1,2,4-Triazol-3-yl)-benzo[c] nih.govresearchgate.netnaphthyridine derivatives, which act as anti-proliferative agents. globalresearchonline.net This study employed both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. globalresearchonline.net The statistical robustness of these models, indicated by high correlation coefficients, validates their predictive power for designing new inhibitors. globalresearchonline.net

The CoMFA model yielded a high cross-validated correlation coefficient (q²) of 0.893 and a non-cross-validated correlation coefficient (r²) of 0.989. globalresearchonline.net The CoMSIA model also showed strong predictive capability with a q² of 0.764 and an r² of 0.985. globalresearchonline.net Both models were further validated using an external test set of fifteen compounds, resulting in predictive r² values of 0.752 for CoMFA and 0.702 for CoMSIA. globalresearchonline.net

| Model | q² | r² | Predictive r² |

| CoMFA | 0.893 | 0.989 | 0.752 |

| CoMSIA | 0.764 | 0.985 | 0.702 |

| Table 1: Statistical results of the 3D-QSAR (CoMFA and CoMSIA) models for 7-(4H-1,2,4-Triazol-3-yl)-benzo[c] nih.govresearchgate.netnaphthyridine derivatives. globalresearchonline.net |

The contour maps generated from these models are particularly insightful for understanding structure-reactivity relationships. They highlight regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity. The analysis of these maps for the benzo[c] nih.govresearchgate.netnaphthyridine series revealed the critical structural features relevant to their activity, providing valuable clues for optimizing lead compounds and designing new potential inhibitors. globalresearchonline.net

Beyond QSAR, other computational methods are employed to probe the reactivity of the 2,6-naphthyridine core. For instance, in the discovery of 2,6-naphthyridine analogues as selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, quantum mechanical (QM) calculations were used. researchgate.net These calculations revealed large Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps for the hit compounds, which indicates high dynamic stability and low chemical reactivity, desirable properties for drug candidates. researchgate.net

Furthermore, the stability of these potential inhibitors at the adenosine (B11128) triphosphate (ATP)-binding site of the target protein was confirmed using molecular dynamics (MD) simulations. researchgate.net The binding free energy, a key determinant of ligand-receptor interaction strength, was predicted to be favorable using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) approach. researchgate.net These sophisticated computational techniques provide a multi-faceted understanding of the structure-reactivity relationship at the molecular level, from the inherent stability of the molecule to its dynamic behavior within a biological target. researchgate.net

In another study, a series of 5-(3-chlorophenylamino)benzo[c] nih.govresearchgate.netnaphthyridine derivatives were synthesized and evaluated as inhibitors of the protein kinase CK2, with the lead compound being a known inhibitor that has entered clinical trials. researchgate.netd-nb.info Such studies underscore the importance of the 2,6-naphthyridine scaffold in medicinal chemistry and the role of computational analysis in their development. researchgate.net

The application of these computational methodologies is not limited to complex fused systems but is equally applicable to simpler substituted scaffolds like this compound. By modeling the effects of substituents on the electronic distribution and steric profile of the 2,6-naphthyridine ring, these computational approaches can predict reactivity and guide the synthesis of novel derivatives with desired biological activities.

Applications of 3 Methyl 2,6 Naphthyridine and Analogues in Materials Science and Supramolecular Chemistry

Ligand Design and Coordination Chemistry

The nitrogen atoms within the naphthyridine framework serve as excellent coordination sites for metal ions, making these compounds highly effective ligands. researchgate.netmdpi.com The geometry and electronic nature of the resulting metal complexes can be precisely controlled through the strategic design of the naphthyridine ligand. researchgate.net

Metal Complex Formation

Naphthyridine and its analogues, including methylated versions, are widely used to create mono- and multinuclear metal complexes with tailored properties. researchgate.netmdpi.com The rigid structure of the naphthyridine core can hold two metal centers in close proximity, facilitating cooperative effects between them. researchgate.netresearchgate.net This has led to the synthesis of various dinuclear complexes with metals such as copper, nickel, and magnesium. researchgate.netnih.govchemrxiv.org

For instance, naphthyridine-diimine (NDI) ligands have been used to support dinickel (Ni(I)-Ni(I)) cores, creating robust catalysts. nih.gov Similarly, ligands like Di-Amino-Methylene-Naphthyridine (dippDAMN) and Naphthyridine Di-Carboxylamide (dippNDC) have been designed to stabilize dinuclear magnesium complexes. chemrxiv.org The versatility of naphthyridine-based ligands is further demonstrated by the synthesis of heterobimetallic complexes, such as those containing both platinum and copper, by using unsymmetrical ligand designs. researchgate.netacs.org

Researchers have successfully synthesized a variety of metal complexes using naphthyridine-based ligands, as detailed in the table below.

| Ligand Type | Metal(s) | Complex Type | Application/Feature |

| 6-Methyl-pyridonate | Fe(II) | Pseudo-octahedral | Model for [Fe]-hydrogenase active site. rsc.org |

| Naphthyridine-bis(carbene) | Cu(I), Ag(I) | Trigonal Planar | Sterically protected metal center. acs.org |

| Naphthyridine-diimine (NDI) | Ni(I) | Dinuclear | Redox-active ligand, catalysis. nih.gov |

| Naphthyridine Di-Carboxylamide (dippNDC) | Mg | Dinuclear | Stabilization of hard metal cores. chemrxiv.org |

| Unsymmetrical PNNN Naphthyridine | Cu(I), Ru(II) | Dinuclear (Cu), Mononuclear (Ru) | Demonstrates ligand versatility. researchgate.net |

| Unsymmetrical Naphthyridine | Pt(II)/Pt(IV), Cu(I) | Heterobimetallic | Selective formation of multimetallic species. researchgate.net |

Supramolecular Assembly

The ability of naphthyridine derivatives to form ordered, non-covalent structures is central to their role in supramolecular chemistry. The presence of hydrogen bond donors and acceptors allows these molecules to self-assemble into complex architectures like helices and layered sheets. researchgate.net

For example, 2-N-acetylamino-7-methyl-1,8-naphthyridine has been shown to form a helical structure through intermolecular hydrogen bonding. iucr.org The analysis of co-crystals containing naphthyridine reveals that molecular ribbons are often formed through multiple hydrogen bonds, which then stack into layers via π-π interactions. researchgate.net These self-assembly processes are crucial for designing crystalline materials with specific structural and functional properties. The combination of hydrogen bonding sites within molecules like 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile enables the formation of intricate supramolecular structures.

Organic Light-Emitting Diode (OLED) Materials

Naphthyridine-based compounds have emerged as promising materials for organic light-emitting diodes (OLEDs), particularly for achieving efficient blue emission, which remains a significant challenge in display technology. researchgate.net Their electron-deficient nature makes them suitable as acceptor units in donor-acceptor type emitters. acs.org

Derivatives of naphthyridine have been successfully employed as emitters exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons and can theoretically achieve 100% internal quantum efficiency. researchgate.net Research has shown that unsubstituted naphthyridine can produce deep-blue electroluminescence, while the introduction of a methyl group can shift the emission to sky-blue. researchgate.net Optimized OLED devices using naphthyridine-based TADF emitters have demonstrated high external quantum efficiencies (EQEs) of up to 17.6%. researchgate.net

Redox-Active Systems and Energy Storage (e.g., Redox Flow Batteries)

The reversible redox behavior of certain organic molecules makes them attractive candidates for energy storage applications, such as in redox flow batteries (RFBs). usu.edugoogle.com Naphthyridine derivatives have been incorporated into redox-active systems where the ligand itself can participate in electron transfer processes. nih.gov

A notable example involves dinickel complexes supported by redox-active naphthyridine-diimine (NDI) ligands. In these systems, the NDI ligand can accept or donate electrons, allowing the complex to undergo two-electron redox processes while the metal centers maintain their oxidation state. nih.gov This property is highly desirable for creating stable and efficient catalysts and materials for energy storage. The development of porous organic polymers (POPs) incorporating redox-active organic units, including nitrogen-containing heterocycles, is a growing area of research for creating next-generation battery materials. skku.edu

Molecular Switches and Functional Materials

The ability to switch between two or more stable states in response to external stimuli (e.g., light, electricity) is the defining characteristic of a molecular switch. Naphthyridine-based systems, particularly metal complexes, are being explored for this purpose. diva-portal.org Ruthenium complexes with polypyridyl ligands, including those derived from naphthyridine, are well-known for their photochemical and electrochemical properties, making them suitable for switching applications. diva-portal.org

The design of ligands that can facilitate cooperative interactions between a metal center and the ligand itself is key to developing functional materials. rsc.org The thesis work titled "Naphthyridine Based Molecular Switches" specifically highlights the goal of synthesizing naphthyridine-centered ligands for ruthenium complexes to create molecules that can function as components in molecular electronics. diva-portal.org

Role as Synthetic Intermediates for Complex Organic Molecules

Beyond their direct applications, naphthyridines, including 3-methyl-2,6-naphthyridine, are valuable synthetic intermediates for the construction of more complex organic molecules and pharmaceutical agents. researchgate.netresearchgate.net Classic organic reactions like the Skraup and Friedländer syntheses are employed to construct the initial naphthyridine ring system, which can then be further functionalized. researchgate.netmdpi.com

The development of new synthetic methodologies, such as multi-component reactions, has enabled the efficient, one-pot synthesis of complex fused naphthyridine scaffolds. acs.orgrsc.org For example, a key step in the scalable synthesis of the potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist TAK-828F involves the creation of a tetrahydro-1,6-naphthyridine core. acs.org The inherent reactivity of the naphthyridine system allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis. mdpi.comrroij.com

Future Research Directions and Unexplored Avenues for 3 Methyl 2,6 Naphthyridine

Development of Novel Synthetic Routes

The synthesis of the 2,6-naphthyridine (B1209661) scaffold, and by extension its methylated derivatives, has traditionally relied on methods such as the Friedländer and Skraup reactions, which involve the condensation of aminopyridine derivatives with carbonyl compounds. mdpi.com However, these classical approaches often require harsh reaction conditions and can result in limited yields.

Future research is geared towards the development of more efficient and environmentally benign synthetic strategies. One promising approach involves microwave-assisted organic synthesis (MAOS). rroij.com A method for synthesizing 4-methyl-2,6-naphthyridine (B15350474) derivatives from 2-(4-cyano-3-pyridyl) propionitrile (B127096) using microwave irradiation has been reported, offering excellent yields and high purity under eco-friendly conditions. rroij.com This technique significantly reduces reaction times and can lead to improved reaction selectivity. rroij.com

Another innovative direction is the use of transition-metal-free cyclization reactions. For instance, a method involving the base-mediated intramolecular cyclization of 3-cyanomethylpyridine-4-carbonitrile has been developed to prepare 3-amino-2,6-naphthyridine derivatives. researchgate.net Further exploration of domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, could also provide a more streamlined and atom-economical route to the 3-Methyl-2,6-naphthyridine core. researchgate.net

Exploration of Advanced Functionalization Strategies

The functionalization of the naphthyridine core is crucial for tuning its chemical and physical properties for specific applications. While methods for introducing substituents exist, there is a need for more advanced and regioselective functionalization strategies.

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of halogenated naphthyridines. nih.gov These reactions allow for the introduction of a wide range of alkyl and aryl groups onto the naphthyridine scaffold, a process that has been traditionally difficult to achieve. nih.gov The use of different catalysts, such as palladium and cobalt, can allow for the stepwise and regioselective functionalization of dihalogenated naphthyridines, providing access to complex, polyfunctionalized derivatives. nih.gov

Future work in this area could focus on the development of C-H activation strategies. Direct C-H functionalization would eliminate the need for pre-functionalized starting materials (e.g., halogenated naphthyridines), offering a more direct and sustainable route to novel derivatives. The exploration of photoredox catalysis could also open up new avenues for the mild and selective functionalization of the this compound core.

Deepening Understanding through Integrated Computational and Experimental Studies

The integration of computational modeling with experimental studies offers a powerful approach to accelerate the discovery and optimization of new this compound derivatives. Computational methods, such as Density Functional Theory (DFT), can be used to predict a molecule's electronic structure, reactivity, and spectroscopic properties. rjptonline.orgacs.org

For example, computational studies have been used to understand the structural basis of enzyme inhibition by naphthyridine derivatives, guiding the design of more potent and selective inhibitors. nih.gov In the context of materials science, DFT calculations can help to predict the photophysical properties of new naphthyridine-based materials, such as their fluorescence quantum yields and excited-state lifetimes. nih.gov

Future research should focus on a more synergistic "in silico-in vitro/in vivo" approach. This would involve using computational screening to identify promising this compound derivatives for a specific application, followed by targeted synthesis and experimental validation. This integrated workflow can significantly reduce the time and resources required for the development of new functional molecules.

Expansion of Applications in Emerging Chemical Technologies

The unique electronic and structural properties of the 2,6-naphthyridine scaffold make it a promising candidate for a range of emerging chemical technologies. While its biological activities have been a primary focus, its potential in materials science and catalysis remains largely untapped.

The rigid, planar structure and electron-deficient nature of the naphthyridine ring system make it an excellent building block for organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov The development of highly fluorescent arylated naphthyridines with tunable emission colors highlights their potential in this area. nih.gov Future research could explore the synthesis of this compound-containing polymers and metal-organic frameworks (MOFs) for applications in sensing, gas storage, and catalysis.

Furthermore, the ability of the 2,6-naphthyridine core to act as a ligand for metal complexes opens up possibilities in catalysis. acs.org The development of redox-active dinucleating ligands based on the 1,8-naphthyridine (B1210474) scaffold suggests that similar complexes with the 2,6-isomer could find applications in a variety of catalytic transformations. acs.org Investigating the coordination chemistry of this compound with a range of transition metals could lead to the discovery of novel catalysts with unique reactivity and selectivity.

Q & A

Q. What are the standard methods for synthesizing 3-methyl-2,6-naphthyridine?

A microwave-assisted synthesis method involves cyclization of 2-(4-cyano-3-pyridyl)propionitrile under controlled acidic conditions, followed by diazotization with hydrobromic acid and sodium nitrite. Subsequent hydrazination and oxidation with copper sulfate in acetic acid yield this compound with >90% purity . Traditional methods include dehydrazination of 1-hydrazino-3-methyl-2,6-naphthyridine using CuSO₄ in acetic acid, yielding ~50% product .

Q. How is this compound characterized structurally?

Key techniques include:

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., NH₂ deformation at 1630 cm⁻¹) .

- NMR spectroscopy : Confirms substituent positions (e.g., methyl groups at δ 2.5–3.0 ppm in ¹H NMR) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₉H₈N₂ for the parent compound) .

- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 74.97% calculated vs. 75.16% observed) .

Q. What are the natural sources or biological relevance of this compound?

4-Methyl-2,6-naphthyridine (a close analog) occurs naturally in Antirrhinum species, suggesting potential biosynthetic pathways for methyl-substituted derivatives . The compound’s bioactivity (e.g., antimicrobial properties) is under investigation, though specific data for the 3-methyl variant remains limited .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of this compound from hydrazine derivatives?

Dehydrazination of 1-hydrazino-3-methyl-2,6-naphthyridine proceeds via a free radical mechanism. Copper sulfate catalyzes the formation of a diimide intermediate, which decomposes to release nitrogen gas and yield the final product . Competing pathways (e.g., methylation vs. methoxylation) may occur under varying conditions, as seen in dichlorophenyl-substituted analogs .

Q. How can researchers resolve contradictions in reported synthesis yields?

Discrepancies in yields (e.g., 50% vs. 90%) arise from reaction conditions:

- Microwave irradiation enhances reaction efficiency by reducing time and side reactions .

- Temperature control : Diazotization at subzero temperatures minimizes byproducts .

- Catalyst selection : CuSO₄ outperforms other metal catalysts in dehydrazination . Validate methods using elemental analysis and spectral reproducibility to confirm purity .

Q. What strategies optimize regioselective substitution in this compound derivatives?

- Electrophilic substitution : Bromination at the 1-position is favored under acidic conditions .

- Nucleophilic displacement : Hydrazine replaces bromine atoms in dibromo derivatives at elevated temperatures (e.g., 125°C) .

- Steric and electronic effects : Methyl groups at the 3-position direct substitutions to less hindered positions (e.g., 4-methyl derivatives) .

Q. How do solvent and temperature influence the stability of this compound during synthesis?

- Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization reactions .

- Low temperatures (-40°C to 0°C) prevent decomposition during diazotization .

- Microwave heating reduces thermal degradation compared to conventional reflux .

Methodological Considerations

Q. What safety protocols are critical when handling this compound precursors?

- Use fume hoods for reactions involving hydrobromic acid or hydrazine hydrate .

- Avoid exposure to diazomethane intermediates, which are explosive .

- Follow guidelines for copper sulfate disposal to mitigate environmental toxicity .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- DFT calculations : Predict electrophilic/nucleophilic sites based on electron density maps .

- Molecular docking : Screen for bioactivity by simulating interactions with biological targets (e.g., enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.